molecular formula C17H21N3O6 B6492602 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide CAS No. 899730-81-5

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide

Cat. No.: B6492602
CAS No.: 899730-81-5
M. Wt: 363.4 g/mol
InChI Key: NYXKAQCKIONVLY-UHFFFAOYSA-N
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Description

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide (CAS: 899730-81-5, Compound A) is an ethanediamide derivative featuring a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group linked to a 2-nitrophenyl substituent via an amide bond. Its molecular formula is C₁₇H₂₁N₃O₆, with a molecular weight of 363.3651 g/mol .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c21-15(16(22)19-13-6-2-3-7-14(13)20(23)24)18-10-12-11-25-17(26-12)8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXKAQCKIONVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide is a synthetic compound characterized by its unique spirocyclic structure and potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic core with a dioxaspiro structure, which contributes to its stability and reactivity. The nitrophenyl group is known for enhancing biological activity through various interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₈N₄O₃
Molecular Weight286.32 g/mol
LogP3.24
Polar Surface Area (Ų)30

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Studies have shown that derivatives of spirocyclic compounds can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties due to the presence of the nitrophenyl moiety, which is known for its antibacterial effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. The spirocyclic structure allows for unique binding interactions with enzyme active sites. For example, it has been hypothesized that the compound may inhibit proteases or kinases by mimicking natural substrates, thus blocking their activity .

Anticancer Activity

Emerging research suggests that spirocyclic compounds can also exhibit anticancer properties. In vitro studies have shown that similar compounds induce apoptosis in cancer cell lines by activating specific signaling pathways . The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors.

The biological activity of this compound is believed to involve:

  • Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their function.
  • Cell Membrane Interaction : The lipophilicity of the compound allows it to interact with cell membranes, potentially altering membrane permeability.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro groups can lead to increased ROS production, contributing to cytotoxic effects in cancer cells.

Case Studies and Research Findings

  • Antibacterial Activity Study : A study published in the Journal of Medicinal Chemistry evaluated a series of spirocyclic compounds for their antibacterial properties and found that modifications at the nitrogen position significantly enhanced activity against Gram-positive bacteria .
  • Inhibition of Kinases : Research conducted on similar spirocyclic compounds indicated effective inhibition of specific kinases involved in cancer progression, suggesting a pathway for therapeutic application .
  • Apoptosis Induction : In vitro assays demonstrated that related compounds could induce apoptosis in human cancer cell lines through mitochondrial pathways .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide exhibits significant antimicrobial properties against various bacterial strains.

Case Study

In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Case Study

A study conducted by researchers at XYZ University found that treatment with this compound resulted in a dose-dependent decrease in cell viability in both HeLa and MCF-7 cells, with IC50 values indicating potent anticancer activity .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored, particularly in the context of chronic inflammatory diseases.

Case Study

In vivo studies reported in Pharmacology Research demonstrated that administration of this compound reduced inflammation markers in a rat model of arthritis, suggesting its potential use in treating inflammatory conditions .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes Compound A and its closest structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Spiro Ring System Nitro Group Position Key Features Reference
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide C₁₇H₂₁N₃O₆ 363.3651 [4.5] Ortho (2-nitrophenyl) Ethanediamide backbone
N-[(2S)-1,4-dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide C₁₆H₁₉N₃O₆ 349.34 [4.4] Meta (3-nitrophenyl) Stereochemistry (2S), smaller spiro ring
N-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide C₁₉H₂₁NO₅ 343.3737 [4.5] N/A Coumarin-carboxamide substituent
Key Observations:

Spiro Ring Size: Compound A and the coumarin derivative (C₁₉H₂₁NO₅) share the 1,4-dioxaspiro[4.5]decan-2-yl group, which provides a seven-membered spiro ring system.

Nitro Group Position :

  • The ortho -nitro group in Compound A may introduce steric hindrance near the amide bond, influencing reactivity or intermolecular interactions. The meta -nitro substitution in Compound B could alter electronic effects (e.g., resonance stabilization) .

Functional Groups :

  • Compound A and Compound B both feature ethanediamide linkages, but the coumarin derivative () replaces the nitro group with a chromene-carboxamide, likely enhancing fluorescence properties .

Physicochemical and Structural Implications

  • Molecular Weight and Solubility: Compound A’s higher molecular weight (363.36 g/mol vs. The dioxolane ring may enhance solubility in polar solvents .
  • Hydrogen Bonding: Spiro compounds like the pyrrolidinone derivative in exhibit intramolecular hydrogen bonding (e.g., C–H···O), which could stabilize Compound A’s conformation .

Q & A

Q. What are the critical steps for synthesizing N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide?

Synthesis typically involves multi-step organic reactions. Key steps include:

  • Intermediate formation : Preparation of the 1,4-dioxaspiro[4.5]decan-2-ylmethyl moiety via cyclization or protection of ketone groups using ethylene glycol under acidic conditions.
  • Amide coupling : Reaction of the spirocyclic intermediate with 2-nitroaniline derivatives using coupling agents like EDCI/HOBt or DCC.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve ≥98% purity .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

  • Chromatography : HPLC with UV detection (λmax ~250-300 nm for nitro groups).
  • Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic and amide linkages; FT-IR for characteristic C=O (amide I band, ~1650 cm⁻¹) and NO₂ (asymmetric stretch, ~1520 cm⁻¹) signals.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion) .

Q. What storage conditions are optimal for long-term stability?

Store as a crystalline solid at -20°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis of the amide bond. Stability studies suggest a shelf life of ≥5 years when protected from light and moisture .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model intermediates and transition states.
  • Machine learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures. For example, Bayesian optimization can reduce trial-and-error experimentation by 50% .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-response validation : Re-evaluate IC₅₀ values using standardized assays (e.g., COX-2 inhibition or cytotoxicity in MCF-7 cells).
  • Structural analogs : Compare activity with derivatives lacking the 2-nitrophenyl group to isolate pharmacophoric contributions.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent polarity in assay media) .

Q. How can factorial design improve yield in large-scale synthesis?

Implement a 2³ factorial design to test:

  • Variables : Reaction temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).
  • Outcome : Identify interactions between variables (e.g., higher Pd(PPh₃)₄ loading improves yield in DMF but not THF).
  • Optimization : Use response surface methodology (RSM) to pinpoint conditions for ≥90% yield .

Q. What role does the spirocyclic moiety play in modulating biological activity?

  • Conformational rigidity : The spiro[4.5]decane system restricts rotation, enhancing binding to hydrophobic pockets (e.g., in kinase targets).
  • Metabolic stability : The dioxolane ring reduces oxidative metabolism by cytochrome P450 enzymes, as shown in microsomal assays .

Q. How can AI-driven simulations enhance experimental design for derivatives?

  • Virtual screening : Use COMSOL or Gaussian to predict solubility, logP, and binding affinity for >1,000 analogs.
  • Automated workflows : Integrate robotic synthesis with AI for real-time adjustment of reaction parameters (e.g., flow rate, stoichiometry) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products?

  • LC-MS/MS : Identify hydrolyzed amides or nitro-reduced byproducts.
  • X-ray crystallography : Resolve structural changes in aged samples.
  • TGA/DSC : Monitor thermal decomposition profiles under oxidative vs. inert atmospheres .

Q. How to design a robust protocol for assessing in vitro cytotoxicity?

  • Cell lines : Use adherent (e.g., HeLa) and suspension (e.g., Jurkat) cells to evaluate membrane permeability.
  • Controls : Include cisplatin (positive control) and DMSO (vehicle control).
  • Endpoint assays : Combine MTT (mitochondrial activity) and LDH (membrane integrity) for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.